2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline
Description
This compound features a fused thiazolo-triazole core linked to a quinoline moiety. The quinoline group is a bicyclic aromatic system known for enhancing pharmacological properties such as bioavailability and receptor interaction due to its planar structure and nitrogen heteroatom .
Properties
IUPAC Name |
6-methyl-5-quinolin-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-9-13(19-14-15-8-16-18(9)14)12-7-6-10-4-2-3-5-11(10)17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWFBVXJABUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline typically involves the formation of the thiazole and triazole rings followed by their fusion with the quinoline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone can form the thiazole ring, which is then fused with a triazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production. The use of microwave irradiation and polyphosphoric acid (PPA) has been reported to enhance the reaction rates and yields in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Preparation Methods
The preparation of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine involves multi-step reactions from available precursors.
Steps:
- Pyridine Ring Formation Pyridine rings can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
- Pyrazole Ring Formation The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
- Coupling of Pyridine and Pyrazole Rings The final step involves coupling the pyridine and pyrazole rings through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Industrial production methods may optimize these steps for large-scale synthesis, potentially using continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions:
- Oxidation Oxidation using reagents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding N-oxides.
- Reduction Reduction reactions using hydride donors like sodium borohydride or lithium aluminum hydride can form reduced derivatives.
- Substitution Nucleophilic substitution reactions, particularly at the pyridine ring, can occur using reagents like alkyl halides or acyl chlorides to introduce functional groups.
- Cyclization Under specific conditions, intramolecular cyclization can form fused ring systems, which may have unique biological activities.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine is a building block for synthesizing complex heterocyclic systems, valuable in developing new materials and catalysts. It has shown promise as a ligand in enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities, and is under investigation as a lead compound for new drug development. It is also used in synthesizing specialty chemicals and advanced materials like polymers and nanomaterials, due to its unique structural features.
Biological Activities
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has potential biological activity because it combines features of both pyrazole and pyridine. The methoxy group attached to the pyridine ring enhances its solubility and biological activity. The biological activity of this compound is attributed to its ability to interact with molecular targets, such as enzymes and receptors. Molecular docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer effects, and it has been shown to inhibit various enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine exhibit antimicrobial activities. For instance, pyrazole derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing results.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Moderate |
| Compound C | Pseudomonas aeruginosa | Significant |
Anticancer Activity
In vitro studies have demonstrated that 1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine exhibits anticancer properties against cancer cell lines. For example, it has shown sub-micromolar antiproliferative activity against ovarian cancer cells by inducing apoptosis and cell cycle arrest at the S and G2/M phases.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A2780 (Ovarian) | 0.158 | Induces apoptosis |
| MCF7 (Breast) | 0.200 | Cell cycle arrest |
| HCT116 (Colon) | 0.250 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
Researchers evaluated the efficacy of 1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine against a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 0.158 µM against A2780 cells.
Case Study 2: Anti-inflammatory Properties
Mechanism of Action
The mechanism of action of 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and proliferation. The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Position and Halogen Effects :
- Fluorine or chlorine at the para-position of phenyl rings significantly enhances anticonvulsant and antimicrobial activities .
- Arylidene groups at C5 of thiazolo-triazole improve anticancer potency by enabling Michael addition or redox modulation .
Quinoline vs. Phenyl Moieties: Quinoline’s aromatic system may enhance DNA intercalation or kinase inhibition compared to phenyl analogs, as seen in other quinoline-based drugs (e.g., chloroquine) . The methyl group at C6 of the thiazolo-triazole could reduce metabolic degradation compared to bulkier substituents (e.g., propoxyphenyl in 5b) .
Structure-Activity Relationship (SAR) Insights
- Anticonvulsant Activity : Electron-withdrawing groups (e.g., -F) on phenyl rings improve sodium channel blocking efficacy .
- Anticancer Activity : Planar substituents (e.g., arylidenes) enable interaction with DNA topoisomerases or tubulin .
- Antimicrobial Activity : Halogens increase membrane permeability via hydrophobic interactions .
The target compound’s quinoline group may synergize with the thiazolo-triazole core to target dual mechanisms (e.g., enzyme inhibition + DNA damage).
Biological Activity
The compound 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline belongs to a class of heterocyclic compounds that exhibit a diverse range of biological activities. This article synthesizes existing research findings on its biological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Synthesis
The molecular structure of This compound is characterized by the fusion of a quinoline ring with a thiazolo[3,2-b][1,2,4]triazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the condensation of 6-methylthiazole derivatives with quinoline under acidic conditions to yield the target compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For example:
- Mechanism of Action : Compounds similar to This compound have been shown to induce apoptosis in cancer cells by modulating various signaling pathways (e.g., increasing cleaved PARP and caspase-3 levels) and inhibiting cell cycle progression .
- In Vitro Studies : In studies involving MDA-MB-231 breast cancer cells, certain thiazolo derivatives were found to outperform standard treatments like Erlotinib in cytotoxicity assays .
Antimicrobial Activity
The antimicrobial properties of thiazoloquinolines have been extensively documented:
- Spectrum of Activity : These compounds have demonstrated efficacy against a wide range of bacterial strains and fungi. For instance, some derivatives showed significant activity against Candida albicans and other pathogenic fungi .
- Mechanisms : The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .
Anticonvulsant Activity
Thiazolo derivatives are also being explored for their potential anticonvulsant effects:
- Experimental Evidence : Compounds related to This compound have been evaluated in animal models for their ability to reduce seizure activity induced by electroshock methods .
- Potential Applications : The anticonvulsant activity suggests potential therapeutic applications in epilepsy management.
Data Summary
The following table summarizes the biological activities reported for similar compounds:
Case Study 1: Anticancer Screening
A series of thiazoloquinoline derivatives were screened for anticancer activity against several cell lines. Notably, compound 9b was effective in inhibiting A549 lung cancer growth in xenograft models without significant toxicity .
Case Study 2: Antimicrobial Testing
In a study assessing antimicrobial efficacy against various pathogens, certain thiazoloquinoline derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
